molecular formula C10H8N2O2S B12113313 2-Thiophenecarboxylic acid, 4-(4-amino-2-pyridinyl)- CAS No. 893730-35-3

2-Thiophenecarboxylic acid, 4-(4-amino-2-pyridinyl)-

Cat. No.: B12113313
CAS No.: 893730-35-3
M. Wt: 220.25 g/mol
InChI Key: FRIKOWQFDKCMQS-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid, 4-(4-amino-2-pyridinyl)-: is a chemical compound with the following properties:

    IUPAC Name: 4-amino-5-bromo-2-thiophenecarboxylic acid

    Molecular Formula: CHBrNOS

    Molecular Weight: 222.06 g/mol

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the introduction of an amino group onto the thiophene ring. Specific methods may vary, but a common approach is the reaction of 2-bromo-4-nitrothiophene with an amine (such as 2-aminopyridine) followed by reduction of the nitro group to the amino group.

Reaction Conditions::

    Amination: 2-bromo-4-nitrothiophene reacts with 2-aminopyridine in a solvent (e.g., DMF or DMSO) with a base (e.g., potassium carbonate) at elevated temperatures.

    Reduction: The nitro group is reduced to the amino group using a reducing agent (e.g., SnCl or Fe) in an appropriate solvent.

Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. detailed industrial protocols are proprietary and not widely available.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.

    Substitution: Substituents on the pyridine ring can be modified via substitution reactions.

    Reduction: The nitro group can be reduced to the amino group.

Common Reagents and Conditions::

    Amination: 2-aminopyridine, base, elevated temperature.

    Reduction: Reducing agents (SnCl, Fe), appropriate solvent.

Major Products:: The major product is 4-(4-amino-2-pyridinyl)-2-thiophenecarboxylic acid.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: In studies related to heterocyclic compounds and their biological activities.

    Medicine: Potential therapeutic applications (e.g., anti-inflammatory or antimicrobial properties).

    Industry: As an intermediate in pharmaceutical synthesis.

Mechanism of Action

The exact mechanism of action is context-dependent and may involve interactions with specific enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise effects.

Comparison with Similar Compounds

Remember that scientific advancements continually expand our understanding of compounds, so ongoing research is essential.

Properties

CAS No.

893730-35-3

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

4-(4-aminopyridin-2-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C10H8N2O2S/c11-7-1-2-12-8(4-7)6-3-9(10(13)14)15-5-6/h1-5H,(H2,11,12)(H,13,14)

InChI Key

FRIKOWQFDKCMQS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1N)C2=CSC(=C2)C(=O)O

Origin of Product

United States

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